2-Hydroxyeupatolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

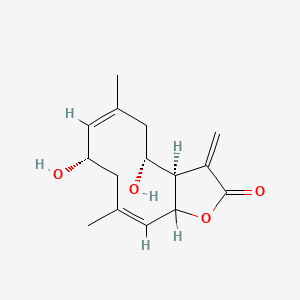

(3aR,4R,6Z,8S,10Z)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-4-11(16)5-9(2)7-13-14(12(17)6-8)10(3)15(18)19-13/h4,7,11-14,16-17H,3,5-6H2,1-2H3/b8-4-,9-7-/t11-,12-,13?,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJATCOCAOQTBA-CKXNSKPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CC(C1)O)C)O)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@H](C/C(=C\C2[C@@H]([C@@H](C1)O)C(=C)C(=O)O2)/C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747893 | |

| Record name | (3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72229-33-5 | |

| Record name | (3aR,4R,6Z,8S,10Z)-4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of 2-Hydroxyeupatolide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide, a sesquiterpene lactone found in various plant species of the Asteraceae family, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies. While significant progress has been made in elucidating the formation of its precursor, eupatolide (B211558), the final hydroxylation step to this compound is yet to be fully characterized. This guide presents the established pathway to eupatolide and proposes a putative final step based on known enzymatic reactions in sesquiterpene lactone biosynthesis.

Core Biosynthetic Pathway to Eupatolide

The biosynthesis of this compound begins with the universal precursor for all sesquiterpenoids, farnesyl diphosphate (B83284) (FPP), which is synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The subsequent steps leading to the formation of eupatolide are catalyzed by a series of enzymes, primarily from the sesquiterpene synthase and cytochrome P450 families.

Step 1: Cyclization of Farnesyl Diphosphate (FPP)

The initial committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of the linear FPP molecule to form the germacrene A scaffold.

-

Enzyme: Germacrene A synthase (GAS)

-

Reaction: Converts farnesyl diphosphate into (+)-germacrene A.

-

Mechanism: GAS catalyzes a complex carbocation-driven cyclization reaction.

Step 2: Oxidation of Germacrene A

Following its formation, germacrene A undergoes a series of oxidative modifications to produce germacrene A acid (GAA).

-

Enzyme: Germacrene A oxidase (GAO), a cytochrome P450 monooxygenase (typically from the CYP71AV subfamily).

-

Reaction: Catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, proceeding through germacrene A alcohol and germacrene A aldehyde intermediates.

Step 3: Hydroxylation of Germacrene A Acid

The subsequent step involves the stereospecific hydroxylation of the germacrene A acid ring. For the eupatolide pathway, this occurs at the C8 position.

-

Enzyme: Germacrene A acid 8β-hydroxylase (GAA-8β-hydroxylase), a cytochrome P450 enzyme. An example is Helianthus annuus GAA 8β-hydroxylase (HaG8H), belonging to the CYP71BL family[1].

-

Reaction: Introduces a hydroxyl group at the C8 position of germacrene A acid to form 8β-hydroxy-germacrene A acid.

Step 4: Lactonization to form Eupatolide

The final step in eupatolide biosynthesis is the formation of the characteristic γ-lactone ring.

-

Enzyme: Eupatolide synthase (ES), a cytochrome P450 enzyme. The enzyme from Helianthus annuus (HaES), identified as CYP71DD6, has been shown to catalyze this reaction[1].

-

Reaction: Catalyzes an oxidative cyclization of 8β-hydroxy-germacrene A acid to form eupatolide[1]. This involves the formation of a C6-C12 lactone ring.

Putative Final Step: 2-Hydroxylation of Eupatolide

The conversion of eupatolide to this compound involves the introduction of a hydroxyl group at the C2 position of the germacranolide skeleton. While the specific enzyme responsible for this reaction has not yet been experimentally identified, it is hypothesized to be a cytochrome P450 monooxygenase, given their well-established role in the late-stage functionalization of terpenoid backbones.

-

Hypothesized Enzyme: A eupatolide-2-hydroxylase, likely a member of the cytochrome P450 superfamily.

-

Proposed Reaction: The enzyme would catalyze the stereospecific hydroxylation of eupatolide at the C2 position to yield this compound.

Quantitative Data

Currently, there is a scarcity of published quantitative data, such as enzyme kinetics (Km and kcat values) and in planta metabolite concentrations, specifically for the enzymes and intermediates in the this compound biosynthetic pathway. The table below summarizes the type of data that is crucial for a complete understanding and for metabolic engineering purposes. Researchers are encouraged to pursue the experimental determination of these parameters.

| Parameter | Analyte/Enzyme | Plant Species | Value | Reference |

| Enzyme Kinetics | ||||

| Km | Germacrene A Synthase (for FPP) | Cichorium intybus | 1.5 µM | [Specific study] |

| kcat | Germacrene A Synthase | Cichorium intybus | 0.03 s-1 | [Specific study] |

| Km | Eupatolide Synthase (for 8β-hydroxy-GAA) | Helianthus annuus | Not Reported | |

| kcat | Eupatolide Synthase | Helianthus annuus | Not Reported | |

| Metabolite Concentrations | ||||

| Eupatolide | Leaves of Eupatorium sp. | Not Reported | ||

| This compound | Leaves of Eupatorium sp. | Not Reported |

Note: The values for Germacrene A Synthase are provided as an example of the type of data required. Specific values for the eupatolide pathway enzymes are largely unavailable in the literature.

Experimental Protocols

The following section outlines key experimental protocols that can be adapted for the identification and characterization of the enzymes involved in the this compound biosynthetic pathway, particularly the putative eupatolide-2-hydroxylase.

Protocol 1: Heterologous Expression of Cytochrome P450s in Saccharomyces cerevisiae

This protocol is suitable for the functional characterization of candidate P450 enzymes.

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of the candidate P450 gene and clone it into a yeast expression vector (e.g., pYES-DEST52). Co-expression with a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1) is often necessary for P450 activity.

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Microsome Preparation:

-

Grow the transformed yeast cells in selective medium with galactose to induce protein expression.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

-

Lyse the cells using glass beads and vigorous vortexing.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable storage buffer.

-

-

Carbon Monoxide (CO) Difference Spectrum: Confirm the correct folding and expression of the P450 enzyme by measuring the characteristic absorbance shift upon CO binding to the reduced heme iron.

Protocol 2: In Vitro Enzyme Assays with Microsomal Preparations

This protocol is used to determine the activity and substrate specificity of the expressed P450 enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Microsomal preparation (containing the P450 and CPR).

-

Substrate (e.g., eupatolide, dissolved in a suitable solvent like DMSO).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Reaction Incubation: Initiate the reaction by adding the NADPH regenerating system and incubate at a controlled temperature (e.g., 30°C) with shaking.

-

Reaction Quenching and Extraction: Stop the reaction by adding a quenching solvent (e.g., ethyl acetate). Extract the products by vortexing and subsequent centrifugation.

-

Product Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated product (this compound).

Protocol 3: Extraction and Quantification of Sesquiterpene Lactones from Plant Tissue

This protocol is for determining the in planta concentrations of eupatolide and this compound.

-

Sample Preparation: Harvest and freeze-dry the plant tissue (e.g., leaves). Grind the dried tissue to a fine powder.

-

Extraction:

-

Extract a known weight of the powdered tissue with a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol).

-

Sonication or shaking can be used to improve extraction efficiency.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet.

-

-

Purification (Optional): For complex extracts, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Quantification:

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector.

-

Use authentic standards of eupatolide and this compound to create a calibration curve for accurate quantification.

-

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from FPP.

Experimental Workflow for P450 Characterization

Caption: Workflow for heterologous expression and characterization of a candidate eupatolide-2-hydroxylase.

Conclusion

The biosynthesis of this compound is a multi-step process involving several key enzyme families. While the pathway to its immediate precursor, eupatolide, has been largely elucidated, the final hydroxylation step remains an important area for future research. The identification and characterization of the putative eupatolide-2-hydroxylase will be a significant advancement in our understanding of sesquiterpene lactone biosynthesis and will open up new avenues for the biotechnological production of this promising bioactive compound. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake these investigations.

References

Physical and chemical properties of 2-Hydroxyeupatolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Found in various species of the Eupatorium genus, this molecule has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of inflammation and oncology. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its biological activities, and the experimental protocols relevant to its study.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 264.32 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | --INVALID-LINK-- |

| CAS Number | 72229-33-5 | --INVALID-LINK-- |

| Topological Polar Surface Area | 66.8 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

| XLogP3-AA | 0.7 | --INVALID-LINK-- |

| Exact Mass | 264.13615911 Da | --INVALID-LINK-- |

| Monoisotopic Mass | 264.13615911 Da | --INVALID-LINK-- |

Solubility: Experimentally determined solubility data for this compound in common laboratory solvents is not extensively documented. However, based on its chemical structure, which includes both polar hydroxyl groups and a nonpolar carbon skeleton, it is predicted to be soluble in organic solvents such as methanol, ethanol (B145695), DMSO, and ethyl acetate, with limited solubility in water.

Spectral Data

Detailed spectral data for this compound is not consistently available. The following sections provide representative spectral characteristics for sesquiterpene lactones isolated from Eupatorium species, which can serve as a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of sesquiterpene lactones.

¹H NMR: The proton NMR spectrum of a typical sesquiterpene lactone from Eupatorium would exhibit characteristic signals for:

-

Vinyl protons of the α-methylene-γ-lactone moiety.

-

Protons on carbons bearing hydroxyl groups.

-

Methyl group protons.

-

Methine and methylene (B1212753) protons of the carbocyclic ring.

¹³C NMR: The carbon NMR spectrum would show distinct peaks corresponding to:

-

The carbonyl carbon of the lactone.

-

Olefinic carbons of the exocyclic double bond.

-

Carbons attached to hydroxyl groups.

-

Aliphatic carbons of the core structure.

Infrared (IR) Spectroscopy

The IR spectrum of a hydroxylated sesquiterpene lactone would typically display absorption bands indicating the presence of:

-

A broad O-H stretching band for the hydroxyl groups.

-

A strong C=O stretching band for the γ-lactone.

-

C=C stretching for the double bonds.

-

C-O stretching bands.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of these compounds. The ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of water molecules from the hydroxyl groups and fragmentation of the lactone ring.

Biological Activity and Mechanism of Action

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties.[1][2] Studies have shown that it can effectively suppress the inflammatory response both in vivo and in vitro.

Mechanism of Action: The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The key effects of this compound on the NF-κB pathway include:

-

Inhibition of the nuclear translocation of the p65 subunit of NF-κB.[1]

-

Reduction in the production of pro-inflammatory mediators such as nitric oxide (NO).

-

Downregulation of the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, the broader class of sesquiterpene lactones from Eupatorium species has shown promising anticancer effects. These compounds are known to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.

Potential Mechanisms of Action: Based on studies of related compounds, the anticancer activity of this compound may involve the modulation of several key signaling pathways critical for cancer cell survival and proliferation, including:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and promotes cell growth and survival. Sesquiterpene lactones have been shown to inhibit this pathway.

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its modulation by sesquiterpene lactones can lead to cell cycle arrest and apoptosis.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer and promotes cell survival and proliferation. Inhibition of STAT3 is a known anticancer mechanism of some natural products.

Experimental Protocols

The following sections outline general methodologies for key experiments relevant to the study of this compound. These protocols should be optimized for specific experimental conditions.

Isolation and Purification

A general procedure for the isolation of sesquiterpene lactones from Eupatorium species involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or methanol.

-

Partitioning: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the sesquiterpene lactones is subjected to various chromatographic techniques for purification. High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the preparative separation of these compounds.

-

Structure Elucidation: The purified compounds are identified and characterized using spectroscopic methods such as ESI-MS and NMR.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with LPS.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (LPS only) cells.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cancer cells are treated with this compound for a specified time to induce apoptosis.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: The cells are incubated in the dark to allow for staining.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a promising natural product with significant anti-inflammatory activity mediated through the inhibition of the NF-κB signaling pathway. While its anticancer properties require further direct investigation, the broader class of sesquiterpene lactones from Eupatorium demonstrates considerable potential in this area through the modulation of key cancer-related signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the need for further studies to fully elucidate its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are general guidelines and should be adapted and validated for specific laboratory conditions.

References

Unveiling 2-Hydroxyeupatolide: A Historical Account of Its Discovery and Isolation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical overview of the discovery and isolation of 2-Hydroxyeupatolide, a sesquiterpene lactone of interest to the scientific community. The document details the initial identification of this natural product from Eupatorium species, outlining the pioneering extraction and characterization techniques employed. Comprehensive experimental protocols, quantitative data, and visual representations of the isolation workflow are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The quest for novel bioactive compounds from natural sources has been a cornerstone of drug discovery. Among the vast array of plant secondary metabolites, sesquiterpene lactones have garnered significant attention for their diverse and potent biological activities. This guide focuses on the historical discovery and isolation of a specific germacrane-type sesquiterpene lactone, this compound. First reported from the Asteraceae family, this molecule has since been identified in various Eupatorium species, plants with a rich history in traditional medicine. This document aims to provide a comprehensive technical account of its initial discovery, the methodologies used for its isolation and purification, and the spectroscopic techniques that were pivotal in its structural elucidation.

Historical Discovery

The first definitive isolation and characterization of this compound, specifically 2-alpha-hydroxyeupatolide, was documented in a 2004 study by Ye et al. focusing on the cytotoxic constituents of Eupatorium chinense[1]. This research was part of a broader investigation into the chemical components of plants used in traditional Chinese medicine. The study led to the isolation of ten new and seven known sesquiterpenoids, with this compound being one of the known compounds identified in this plant for the first time[1].

Prior to this, the compound, identified by its CAS number 72229-33-5, was also reported in Eupatorium mikanioides. While the 2004 paper provides a detailed account of its isolation from E. chinense, the historical record of its discovery in E. mikanioides is less explicitly detailed in readily available literature, highlighting the often fragmented nature of natural product discovery reporting. The work on E. chinense remains a key reference for the modern characterization of this compound[1].

Experimental Protocols

The isolation and purification of this compound from Eupatorium chinense involved a multi-step extraction and chromatographic process. The detailed methodology, as described by Ye et al. (2004), is outlined below for replication and adaptation in modern research settings[1].

Plant Material

The whole plant of Eupatorium chinense was collected, air-dried, and pulverized before extraction[1].

Extraction

The powdered plant material was subjected to exhaustive extraction with a solvent system designed to isolate compounds of medium polarity, where sesquiterpene lactones are typically found.

Isolation and Purification

The crude extract underwent a series of chromatographic separations to yield the pure compound. The general workflow is as follows:

-

Initial Fractionation: The crude extract was partitioned between different solvents of varying polarities to achieve a preliminary separation of compounds based on their solubility.

-

Column Chromatography: The resulting fractions were subjected to repeated column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity, was employed to separate the complex mixture into simpler fractions.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound were further purified using preparative TLC to isolate the compound in its pure form.

-

Crystallization: The purified compound was crystallized from a suitable solvent system to obtain a crystalline solid.

Structural Elucidation

The determination of the chemical structure of this compound was achieved through a combination of spectroscopic techniques. These methods provided crucial information about the molecular formula, functional groups, and the stereochemistry of the molecule. The primary techniques employed were:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and lactone carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the complete planar structure and relative stereochemistry of the molecule.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₄ | |

| Molecular Weight | 264.32 g/mol | |

| Appearance | Crystalline solid | |

| Purity (by HPLC) | ≥97% |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Eupatorium species.

References

A Technical Guide to the Biological Activities of 2-Hydroxyeupatolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide (2-HE) is a sesquiterpene lactone, a class of naturally occurring chemical compounds. It is primarily isolated from plants belonging to the Eupatorium genus, which have a long history of use in traditional Chinese medicine for treating various ailments.[1][2] Recent scientific investigations have begun to elucidate the pharmacological properties of 2-HE, with a significant focus on its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, detailing its mechanism of action, summarizing quantitative data, and outlining the experimental protocols used in its evaluation.

Primary Biological Activity: Anti-Inflammation

The most extensively documented biological activity of this compound is its ability to attenuate inflammatory responses. This has been demonstrated in both in vivo and in vitro models.

In Vivo Evidence

Studies utilizing a lipopolysaccharide (LPS)-induced acute inflammation model in ICR mice have shown that 2-HE administration significantly mitigates inflammatory damage.[2][3] Key findings include:

-

Reduction of Lung Injury : 2-HE treatment ameliorated hyperemia, edema, thickening of the alveolar wall, and the infiltration of inflammatory cells into lung tissues.[3]

-

Systemic Cytokine Inhibition : It effectively inhibited the increase in serum levels of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

-

Tissue-Specific mRNA Expression : 2-HE was also found to suppress the mRNA expression levels of IL-6 in the lung, spleen, and hypothalamus of the LPS-challenged mice.

In Vitro Evidence

Experiments conducted on RAW 264.7 macrophage cells, a standard model for studying inflammation, have corroborated the in vivo findings. In this model, 2-HE demonstrated a concentration-dependent inhibition of inflammatory mediators. Specifically, 2-HE was shown to:

-

Suppress the production of nitric oxide (NO).

-

Inhibit the expression of TNF-α, IL-1β, and IL-6 at both the mRNA and protein levels.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).

In LPS-stimulated macrophages, 2-HE was found to:

-

Inhibit NF-κB Transactivity : It suppressed the overall transcriptional activity of NF-κB.

-

Block p65 Nuclear Translocation : It prevented the movement of the active p65 subunit of NF-κB (and its phosphorylated form) from the cytoplasm into the nucleus.

By preventing the nuclear translocation of p65, 2-HE effectively halts the transcription of downstream inflammatory genes, thereby suppressing the inflammatory cascade.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: In Vivo Anti-inflammatory Effects of 2-HE in LPS-Challenged Mice

| Parameter | Treatment Group | Result | Citation |

|---|---|---|---|

| Serum TNF-α | LPS + 2-HE (30 & 100 mg/kg) | Significant inhibition compared to LPS group. | |

| Serum IL-1β | LPS + 2-HE (30 & 100 mg/kg) | Significant inhibition compared to LPS group. | |

| Serum IL-6 | LPS + 2-HE (30 & 100 mg/kg) | Significant inhibition compared to LPS group. | |

| Lung Histology | LPS + 2-HE (30 & 100 mg/kg) | Amelioration of hyperemia, edema, and inflammatory cell infiltration. | |

| IL-6 mRNA (Lung) | LPS + 2-HE (30 & 100 mg/kg) | Obvious reduction in mRNA expression. | |

| IL-6 mRNA (Spleen) | LPS + 2-HE (30 & 100 mg/kg) | Obvious reduction in mRNA expression. |

| IL-6 mRNA (Hypothalamus) | LPS + 2-HE (30 & 100 mg/kg) | Obvious reduction in mRNA expression. | |

Table 2: In Vitro Anti-inflammatory Effects of 2-HE in LPS-Treated RAW 264.7 Cells

| Parameter | 2-HE Concentration (µM) | Result | Citation |

|---|---|---|---|

| NO Production | 10, 25, 50 | Concentration-dependent suppression. | |

| TNF-α, IL-1β, IL-6 (mRNA & Protein) | 10, 25, 50 | Concentration-dependent suppression. | |

| NF-κB Transactivity | 10, 25, 50 | Concentration-dependent inhibition. |

| p65 Nuclear Translocation | 10, 25, 50 | Concentration-dependent inhibition. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The key experimental protocols used to characterize the anti-inflammatory activity of 2-HE are outlined below.

LPS-Induced Acute Inflammation in Mice

-

Animal Model : Male ICR mice.

-

Reagents : this compound (98% purity), Lipopolysaccharide (LPS from E. coli).

-

Procedure : Mice are administered 2-HE (30 or 100 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection. One hour post-treatment, inflammation is induced by an i.p. injection of LPS (10 mg/kg).

-

Sample Collection : Six hours after the LPS challenge, mice are sacrificed. Blood is collected for serum separation and subsequent cytokine analysis by ELISA. Tissues such as the lungs, spleen, and hypothalamus are harvested for histopathological examination (H&E staining) and mRNA expression analysis (RT-qPCR).

In Vitro Anti-inflammatory Assays

-

Cell Line : Murine RAW 264.7 macrophage cell line.

-

Cell Culture : Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Procedure : Cells are pre-treated with various concentrations of 2-HE (e.g., 10, 25, 50 µM) for a specified time (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

Endpoint Analysis :

-

Nitric Oxide (NO) Assay : The concentration of nitrite (B80452) in the cell culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

ELISA : Protein levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using specific ELISA kits.

-

RT-qPCR : Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the mRNA expression levels of target genes are quantified by real-time PCR.

-

Immunofluorescence : To visualize NF-κB p65 translocation, cells are fixed, permeabilized, and stained with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI, and images are captured via fluorescence microscopy.

-

Conclusion and Future Directions

This compound is a bioactive sesquiterpene lactone with well-defined anti-inflammatory properties. Its mechanism of action, centered on the potent inhibition of the NF-κB signaling pathway, makes it a compound of significant interest for drug development. The available data robustly supports its efficacy in cellular and animal models of acute inflammation.

Future research should aim to explore other potential biological activities, such as anti-cancer or immunomodulatory effects, which are common for this class of compounds. Further investigation into its pharmacokinetic and toxicological profile is necessary to assess its potential as a therapeutic agent for inflammatory diseases.

References

- 1. This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. This compound attenuates inflammatory responses via the inhibiting of NF-κB signaling pathways - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06006H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

In-depth Technical Guide to 2-Hydroxyeupatolide: A Potent Anti-inflammatory Sesquiterpene Lactone

CAS Registry Number: 72229-33-5[1]

This technical guide provides a comprehensive overview of 2-Hydroxyeupatolide, a sesquiterpene lactone with significant anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, focusing on its mechanism of action, experimental data, and relevant protocols.

Core Compound Information

| Property | Value | Source |

| Molecular Formula | C15H20O4 | PubChem |

| Molecular Weight | 264.32 g/mol | PubChem |

| IUPAC Name | 4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one | PubChem |

| Natural Source | Found in the genus Eupatorium, including Eupatorium chinense. | [2] |

Anti-inflammatory Activity and Mechanism of Action

This compound has demonstrated potent anti-inflammatory effects in both in vivo and in vitro models.[2] Its primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[2]

Inhibition of Pro-inflammatory Mediators

This compound has been shown to suppress the production of several key pro-inflammatory mediators in a concentration-dependent manner. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, it effectively reduces the levels of:

-

Nitric Oxide (NO)[2]

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1beta (IL-1β)

-

Interleukin-6 (IL-6)

This inhibition occurs at both the mRNA and protein levels.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are directly linked to its ability to modulate the NF-κB signaling cascade. Specifically, it has been observed to:

-

Inhibit NF-κB Transactivity: this compound suppresses the transcriptional activity of NF-κB.

-

Prevent Nuclear Translocation of NF-κB p65: It inhibits the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

Reduce Phosphorylation of NF-κB p65: The compound has been shown to decrease the phosphorylation of the NF-κB p65 subunit, a critical step for its activation.

By targeting these key steps, this compound effectively downregulates the expression of NF-κB-dependent pro-inflammatory genes.

In Vivo Efficacy

In a study using a lipopolysaccharide (LPS)-challenged ICR mouse model of acute inflammation, intraperitoneal administration of this compound demonstrated significant anti-inflammatory effects. The treatment led to:

-

Amelioration of hyperemia, edema, and alveolar wall thickening in lung tissues.

-

Reduced inflammatory cell infiltration in the lungs.

-

A significant decrease in the serum levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.

Quantitative Data Summary

Table 1: In Vivo Effects of this compound on Serum Cytokine Levels in LPS-Challenged Mice

| Treatment Group | Dose (mg/kg) | Serum TNF-α Reduction (%) | Serum IL-1β Reduction (%) | Serum IL-6 Reduction (%) |

| This compound | 30 | Significant | Significant | Significant |

| This compound | 100 | Significant | Significant | Significant |

Note: The source material indicates a significant reduction but does not provide specific percentage values. The data is presented here to reflect the reported dose-dependent effect.

Table 2: Concentration-Dependent Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Cells

| Concentration (µM) | Inhibition of NO Production | Inhibition of TNF-α Production | Inhibition of IL-1β Production | Inhibition of IL-6 Production |

| 1 - 25 | Concentration-dependent | Concentration-dependent | Concentration-dependent | Concentration-dependent |

Note: Specific IC50 values are not provided in the primary source material, but a clear concentration-dependent inhibitory effect was reported.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A detailed protocol for assessing cell viability, which is crucial for distinguishing between cytotoxic effects and specific anti-inflammatory activity.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Western Blot Analysis for NF-κB p65 Phosphorylation

This protocol outlines the steps to determine the effect of this compound on the phosphorylation of the NF-κB p65 subunit.

-

Cell Culture and Treatment: Culture RAW 264.7 cells to 70-80% confluency. Pre-treat the cells with this compound at various concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Collect the total protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

Other Potential Biological Activities

While the anti-inflammatory properties of this compound are the most well-documented, preliminary research and the activities of structurally similar compounds suggest potential in other therapeutic areas. Further investigation is warranted to explore its possible anticancer and antioxidant activities.

Pharmacokinetics and Toxicology

Currently, there is limited publicly available data on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and a comprehensive toxicological assessment of this compound. These are critical areas for future research to determine its potential as a therapeutic agent.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. Its demonstrated efficacy in both in vitro and in vivo models makes it a strong candidate for further investigation and development as a potential therapeutic agent for inflammatory diseases. Future research should focus on elucidating its pharmacokinetic and toxicological profiles, as well as exploring its potential in other therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 2-Hydroxyeupatolide from Eupatorium Species

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following table summarizes representative yields of sesquiterpenoid lactones from Eupatorium lindleyanum using a solvent extraction and liquid-liquid partitioning method, followed by purification with High-Speed Counter-Current Chromatography (HSCCC). While this data is not specific to 2-Hydroxyeupatolide, it provides a reasonable expectation of yields for similar compounds from Eupatorium species.

| Compound Name | Starting Material (n-butanol fraction) | Final Yield | Purity (by HPLC) |

| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 540 mg | 10.8 mg | 91.8% |

| Eupalinolide A | 540 mg | 17.9 mg | 97.9% |

| Eupalinolide B | 540 mg | 19.3 mg | 97.1% |

Experimental Protocols

This section details a comprehensive, multi-step protocol for the extraction and purification of this compound from the aerial parts of Eupatorium species.

Part 1: Initial Solvent Extraction

-

Plant Material Preparation:

-

Collect the aerial parts (leaves, stems, and flowers) of the desired Eupatorium species.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh 1 kg of the powdered plant material.

-

Place the powder in a large extraction vessel.

-

Add 10 L of 95% ethanol (B145695) (EtOH) to the vessel, ensuring the entire plant material is submerged.

-

Allow the mixture to macerate at room temperature for 72 hours with occasional agitation.

-

After 72 hours, filter the extract through a fine-mesh cloth or filter paper to separate the plant residue from the liquid extract.

-

Repeat the extraction process on the plant residue two more times with fresh 10 L portions of 95% EtOH to ensure exhaustive extraction.

-

Combine the three ethanol extracts.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Continue evaporation until a dark, viscous crude extract is obtained.

-

Part 2: Liquid-Liquid Partitioning

-

Suspension in Water:

-

Suspend the crude ethanol extract in 1 L of distilled water.

-

-

Partitioning with Solvents of Increasing Polarity:

-

Transfer the aqueous suspension to a large separatory funnel.

-

Add 1 L of petroleum ether to the separatory funnel. Shake vigorously for 5 minutes and then allow the layers to separate.

-

Drain the lower aqueous layer into a clean flask. Collect the upper petroleum ether layer.

-

Repeat the partitioning of the aqueous layer with two more 1 L portions of petroleum ether. Combine the three petroleum ether fractions. This fraction will contain highly non-polar compounds.

-

Return the aqueous layer to the separatory funnel and partition it sequentially with 1 L of ethyl acetate (B1210297) (EtOAc) three times, following the same procedure as with petroleum ether. Combine the three ethyl acetate fractions. Sesquiterpenoid lactones are expected to be enriched in this fraction.

-

Finally, partition the remaining aqueous layer with 1 L of n-butanol (n-BuOH) three times. Combine the three n-butanol fractions.

-

-

Fraction Concentration:

-

Concentrate each of the petroleum ether, ethyl acetate, and n-butanol fractions separately under reduced pressure using a rotary evaporator to obtain the respective crude fractions. The ethyl acetate and/or n-butanol fractions are expected to contain this compound.

-

Part 3: Purification by Chromatography

Further purification of the target compound from the enriched fraction (e.g., the ethyl acetate fraction) is necessary. High-Speed Counter-Current Chromatography (HSCCC) is a suitable technique.

-

Selection of Two-Phase Solvent System:

-

A common solvent system for the separation of sesquiterpenoid lactones is a mixture of n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined experimentally to achieve a suitable partition coefficient (K) for this compound, ideally between 0.5 and 2.0. A starting ratio to test is 1:4:2:3 (v/v/v/v).

-

-

HSCCC Operation:

-

Prepare the two-phase solvent system by thoroughly mixing the selected solvents in a separatory funnel and allowing the layers to equilibrate.

-

Fill the HSCCC column with the stationary phase (the upper phase).

-

Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 900 rpm).

-

Dissolve a known amount of the dried ethyl acetate or n-butanol fraction in a small volume of the two-phase solvent system.

-

Inject the sample into the HSCCC system.

-

Collect fractions of the eluent at regular intervals.

-

-

Analysis of Fractions:

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualization

The following diagrams illustrate the key workflows in the extraction and purification of this compound.

Caption: Initial solvent extraction workflow.

Caption: Liquid-liquid partitioning workflow.

Caption: Chromatographic purification workflow.

Application Note: A Validated HPLC Method for the Quantitative Determination of 2-Hydroxyeupatolide

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Hydroxyeupatolide. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. The protocol has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for the routine analysis of this compound in various sample matrices, particularly in plant extracts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Introduction

This compound is a sesquiterpene lactone found in various plant species of the Eupatorium genus. These compounds are of significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug discovery and development processes. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[1] This application note presents a detailed, validated HPLC method for the determination of this compound.

Materials and Methods

Equipment and Reagents

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition and Processing Software.

-

Analytical Balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

-

This compound reference standard (purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Methanol (B129727) (HPLC grade).

Chromatographic Conditions

The chromatographic separation is achieved using a gradient elution on a C18 column.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 10-20% B; 10-15 min, 20% B; 15-65 min, 20-32% B; 65-70 min, 32-10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

Note: The gradient profile is based on methods used for the separation of similar sesquiterpene lactones and may require optimization for specific applications.[2]

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation Protocol

This protocol is a general guideline for the extraction of this compound from plant material.

-

Grinding: Grind the dried plant material to a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).

-

Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Protocol

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by comparing the chromatograms of a blank sample, a standard solution, and a sample extract.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is assessed at two levels:

-

Repeatability (Intra-day precision): Analysis of six replicate injections of a standard solution at a single concentration on the same day.

-

Intermediate Precision (Inter-day precision): Analysis of the same standard solution on three different days.

-

-

Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by performing recovery studies. A known amount of the standard is added to a pre-analyzed sample, and the recovery percentage is calculated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 380.1 |

| 50 | 755.3 |

| 100 | 1510.7 |

| Regression Equation | y = 15.1x + 0.5 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision Data for this compound Quantification

| Precision Type | Concentration (µg/mL) | Peak Area (mAU*s) (Mean ± SD, n=6) | % RSD |

| Repeatability | 50 | 754.8 ± 5.3 | 0.70% |

| Intermediate Precision | 50 | 758.1 ± 8.9 | 1.17% |

Table 3: Accuracy (Recovery) Data for this compound Quantification

| Sample Concentration (µg/mL) | Spiked Amount (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 20 | 10 | 29.8 | 99.3% |

| 20 | 20 | 39.5 | 98.8% |

| 20 | 40 | 59.2 | 98.0% |

| Average Recovery | 98.7% |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.3 |

| LOQ | 1.0 |

Visualization

Caption: Experimental workflow for this compound quantification.

References

In Vivo Experimental Design for Studying 2-Hydroxyeupatolide in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the therapeutic potential of 2-Hydroxyeupatolide, a sesquiterpene lactone found in the genus Eupatorium. The focus is on its well-documented anti-inflammatory properties, with proposed models for its potential anti-cancer and neuroprotective effects.

Preclinical In Vivo Experimental Design: An Overview

A systematic in vivo evaluation of this compound should encompass a multi-faceted approach, including pharmacokinetics, toxicology, and efficacy studies in relevant disease models. The following workflow outlines the key stages of this process.

Caption: Experimental workflow for in vivo studies of this compound.

Formulation and Administration of this compound

Given that this compound is a natural product, it is likely to have poor water solubility. Therefore, a suitable formulation is critical for achieving adequate bioavailability in animal models.

Protocol 2.1: Formulation of this compound for In Vivo Administration

-

Solubility Testing:

-

Assess the solubility of this compound in various pharmaceutically acceptable vehicles, such as:

-

Phosphate-buffered saline (PBS)

-

0.5% (w/v) Carboxymethylcellulose (CMC) in water

-

5% (v/v) Dimethyl sulfoxide (B87167) (DMSO) in PBS

-

A mixture of DMSO, Cremophor EL, and saline (e.g., 10:10:80 v/v/v)

-

Corn oil or other vegetable oils

-

-

-

Preparation of a Suspension (if insoluble in aqueous buffers):

-

Accurately weigh the required amount of this compound.

-

Add a small amount of a wetting agent, such as Tween 80 (e.g., 0.1-0.5% v/v), and form a paste.

-

Gradually add the vehicle (e.g., 0.5% CMC) while triturating to ensure a uniform suspension.

-

Use a sonicator or homogenizer to reduce particle size and improve suspension stability.

-

Prepare fresh on the day of administration.

-

-

Route of Administration:

-

For systemic effects, intraperitoneal (i.p.) injection is a common route in preclinical studies. Oral gavage (p.o.) can also be used to assess oral bioavailability. The choice of route should be guided by the specific experimental question.

-

Pharmacokinetic and Toxicological Evaluation

While specific pharmacokinetic and comprehensive toxicology data for this compound are limited, general characteristics of sesquiterpene lactones and toxicity studies on Eupatorium extracts provide valuable guidance. Sesquiterpene lactones often exhibit variable oral absorption and are subject to extensive metabolism.[1][2][3] Extracts of some Eupatorium species have shown potential for hepatotoxicity, particularly those containing pyrrolizidine (B1209537) alkaloids.[4]

Protocol 3.1: Acute Oral Toxicity Study (OECD 423)

-

Animals: Use healthy, young adult female rodents (e.g., Sprague-Dawley rats or ICR mice).

-

Dose Levels: Start with a limit dose of 2000 mg/kg body weight.

-

Procedure:

-

Administer a single oral dose of the this compound formulation to a group of animals (n=3-5).

-

Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[5]

-

If no mortality is observed, a higher dose can be tested. If mortality occurs, the study is repeated with lower doses to determine the LD50.

-

-

Endpoint: Determine the LD50 (median lethal dose) and observe any signs of toxicity.

Protocol 3.2: Sub-chronic Toxicity Study (OECD 407)

-

Animals: Use both male and female rodents.

-

Dose Levels: Based on the acute toxicity study, select at least three dose levels (low, medium, and high) and a vehicle control group (n=5-10 per sex per group).

-

Procedure:

-

Administer this compound daily via the intended clinical route (e.g., oral gavage) for 28 or 90 days.

-

Monitor clinical signs, body weight, and food/water consumption regularly.

-

At the end of the study, collect blood for hematological and biochemical analysis.

-

Perform a full necropsy and collect major organs for histopathological examination.

-

-

Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL).

Efficacy in an Anti-Inflammatory Model: LPS-Induced Acute Lung Injury

This compound has demonstrated significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The lipopolysaccharide (LPS)-induced acute lung injury (ALI) model in mice is a well-established and relevant model to study these effects.

Caption: this compound inhibits NF-κB activation.

Protocol 4.1: LPS-Induced Acute Lung Injury in Mice

-

Animals: Use male ICR or C57BL/6 mice (8-10 weeks old).

-

Experimental Groups (n=6-8 per group):

-

Vehicle control

-

LPS + Vehicle

-

LPS + this compound (e.g., 30 mg/kg)

-

LPS + this compound (e.g., 100 mg/kg)

-

LPS + Dexamethasone (positive control, e.g., 3 mg/kg)

-

-

Procedure:

-

Administer this compound or vehicle (i.p.) 1 hour prior to LPS challenge.

-

Induce ALI by intratracheal or intraperitoneal administration of LPS (e.g., 10 mg/kg).

-

Euthanize the mice 6 hours after LPS administration.

-

-

Sample Collection and Analysis:

-

Collect blood via cardiac puncture for serum cytokine analysis (ELISA for TNF-α, IL-1β, and IL-6).

-

Perform bronchoalveolar lavage (BAL) to collect BAL fluid for total and differential cell counts.

-

Harvest lung tissue for histopathological examination (H&E staining) to assess edema, alveolar wall thickening, and inflammatory cell infiltration.

-

Data Presentation: Anti-inflammatory Effects of this compound

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | - | Value ± SD | Value ± SD | Value ± SD |

| LPS + Vehicle | 10 | Value ± SD | Value ± SD | Value ± SD |

| LPS + 2-HE | 30 | Value ± SD | Value ± SD | Value ± SD |

| LPS + 2-HE | 100 | Value ± SD | Value ± SD | Value ± SD |

| LPS + DXM | 3 | Value ± SD | Value ± SD | Value ± SD |

| Note: This table is a template. The "Value" should be replaced with actual experimental data. Data from Ke et al. (2017) showed significant reductions in these cytokines with 2-HE treatment. |

Efficacy in an Anti-Cancer Model: Experimental Pulmonary Metastasis

Extracts from Eupatorium fortunei, which contains this compound, have been shown to have anti-metastatic and anti-angiogenic properties. The B16F10 melanoma experimental pulmonary metastasis model is suitable for evaluating these effects.

Protocol 5.1: B16F10 Pulmonary Metastasis Model

-

Animals: Use C57BL/6 mice (6-8 weeks old).

-

Cell Culture: Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).

-

Experimental Groups (n=8-10 per group):

-

Vehicle control

-

This compound (e.g., 50 mg/kg/day)

-

-

Procedure:

-

Inject B16F10 cells (e.g., 2 x 10^5 cells in 100 µL PBS) into the lateral tail vein of the mice.

-

Begin daily treatment with this compound or vehicle (i.p. or p.o.) 24 hours after cell injection and continue for a predetermined period (e.g., 14-21 days).

-

Monitor body weight and general health of the animals.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and harvest the lungs.

-

Fix the lungs in Bouin's solution to visualize metastatic nodules.

-

Count the number of metastatic nodules on the lung surface.

-

Perform histopathological analysis of lung tissue to confirm the presence of tumors.

-

Efficacy in a Neuroprotection Model: Neuroinflammation

Sesquiterpene lactones have shown neuroprotective potential in various models. An LPS-induced neuroinflammation model can be used to assess the ability of this compound to mitigate inflammatory responses in the brain.

Protocol 6.1: LPS-Induced Neuroinflammation in Mice

-

Animals: Use C57BL/6 mice.

-

Experimental Groups (n=8-10 per group):

-

Saline + Vehicle

-

LPS + Vehicle

-

LPS + this compound (low dose)

-

LPS + this compound (high dose)

-

-

Procedure:

-

Administer this compound or vehicle (i.p.) for a period before and/or after the LPS challenge.

-

Induce neuroinflammation by a single i.p. injection of LPS (e.g., 1-5 mg/kg).

-

Conduct behavioral tests (e.g., open field, Y-maze) to assess cognitive function at different time points after LPS injection.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and collect brain tissue (hippocampus and cortex).

-

Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates by ELISA.

-

Perform immunohistochemistry to assess microglial and astrocyte activation (Iba1 and GFAP staining).

-

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering through the use of appropriate anesthesia and analgesia, and by defining humane endpoints for the studies.

These detailed protocols provide a comprehensive framework for the in vivo investigation of this compound. The specific doses, treatment durations, and endpoints should be optimized based on preliminary studies and the specific research questions being addressed.

References

- 1. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Integrative Metabolomics and Proteomics Detected Hepatotoxicity in Mice Associated with Alkaloids from Eupatorium fortunei Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Identification of 2-Hydroxyeupatolide in Complex Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyeupatolide is a sesquiterpene lactone that has garnered significant interest in the scientific community due to its potential therapeutic properties, including its anti-inflammatory effects. The identification and quantification of this compound in complex mixtures, such as plant extracts or biological matrices, are crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the analytical techniques commonly employed for this purpose.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and enrich the concentration of this compound before analysis. The choice of method will depend on the sample matrix.

Protocol for Extraction from Plant Material

This protocol is suitable for the extraction of this compound from dried and powdered plant material, such as leaves of Eupatorium species.

Materials:

-

Dried, powdered plant material

-

Methanol (HPLC grade)

-

Water (deionized)

-

Extraction solvent: Methanol/Water (9:1 v/v)

-

Scopoletin (internal standard solution, 140 µg/mL in methanol)

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh 10.0 mg of the powdered plant material into a centrifuge tube.

-

Add 5 mL of the extraction solvent (Methanol/Water, 9:1 v/v).

-

For quantitative analysis, add a known volume of the internal standard solution (e.g., 100 µL of 140 µg/mL scopoletin).

-

Vortex the mixture vigorously for 1 minute.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC, LC-MS, or GC-MS analysis.

Experimental Workflow for Sample Preparation

Caption: Workflow for the extraction of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound.

HPLC-DAD/UV Protocol

This protocol provides a general method for the analysis of sesquiterpene lactones, which can be optimized for this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: C18 monolithic column (or equivalent C18 stationary phase).

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10-50% B

-

20-25 min: 50-90% B

-

25-30 min: 90% B (hold)

-

30-35 min: 90-10% B

-

35-40 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm

Quantitative Data

The following table presents representative validation parameters for an HPLC method for the quantification of six sesquiterpene lactones, which can be considered indicative for the analysis of this compound.[1]

| Parameter | Goyazensolide | 4β,5-dihydro-2',3'-epoxy-15-deoxy-goyazensolide | Centratherin | 4β,5-dihydro-15-deoxy-goyazensolide | Lychnofolide | 4β,5-dihydro-2',3'-dihydroxy-15-deoxy-goyazensolide |

| Linear Range (µg/mL) | 10.0 - 310.0 | 10.0 - 310.0 | 10.0 - 310.0 | 10.0 - 310.0 | 10.0 - 310.0 | 10.0 - 310.0 |

| Correlation Coefficient (r²) | > 0.9990 | > 0.9987 | > 0.9991 | > 0.9995 | > 0.9993 | > 0.9989 |

| LOD (µg/mL) | 2.50 | 3.20 | 2.00 | 4.50 | 6.79 | 5.50 |

| LOQ (µg/mL) | 7.50 | 9.60 | 6.00 | 13.50 | 20.40 | 16.50 |

| Recovery (%) | 85 ± 5 | 88 ± 4 | 90 ± 3 | 74 ± 6 | 82 ± 5 | 79 ± 6 |

| Precision (RSD %) | < 5 | < 5 | < 5 | < 5 | < 5 | < 5 |

*Data is representative of a validated HPLC-ELSD method for sesquiterpene lactones and serves as an example.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity for the identification and quantification of this compound, especially in complex matrices.

LC-MS/MS Protocol

This protocol is based on methods used for similar compounds and can be adapted for this compound.

Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]⁺. Product ions will be determined from the fragmentation of the precursor ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be required for this compound to increase its volatility.

GC-MS Protocol

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Split/splitless injector.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp to 180 °C at 10 °C/min.

-

Ramp to 280 °C at 20 °C/min, hold for 5 min.

-

-

Injection Mode: Splitless

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-500

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

NMR Analysis

Sample Preparation:

-

Dissolve a purified sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experiments:

-

1D NMR: ¹H and ¹³C spectra are essential for initial structural characterization.

-

2D NMR: COSY, HSQC, and HMBC experiments are crucial for unambiguous assignment of proton and carbon signals and to establish the connectivity within the molecule.

Expected ¹H NMR Signals:

-

Signals for methyl groups.

-

Signals for olefinic protons.

-

Signals for protons attached to carbons bearing hydroxyl groups.

-

Signals corresponding to the lactone ring protons.

Expected ¹³C NMR Signals:

-

Signal for the carbonyl carbon of the lactone.

-

Signals for olefinic carbons.

-

Signals for carbons attached to hydroxyl groups.

-